molecular formula C11H19NO3 B3119136 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid CAS No. 247128-14-9

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid

Cat. No.: B3119136
CAS No.: 247128-14-9
M. Wt: 213.27 g/mol
InChI Key: ZTFWHVOFAVHCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid is an organic compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a butyric acid moiety with a ketone functional group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,6-dimethylpiperidine.

    Introduction of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a series of reactions, including the formation of a suitable intermediate such as a butyrolactone, followed by hydrolysis to yield the butyric acid.

    Formation of the Ketone Functional Group: The ketone functional group can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone functional group can be further oxidized to form carboxylic acids.

    Reduction: The ketone functional group can be reduced to form secondary alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where the methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Influence on the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dimethylpiperidin-1-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of a butyric acid moiety.

    2-(2,6-Dimethylpiperidin-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of a butyric acid moiety.

Uniqueness

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid is unique due to the presence of both a piperidine ring and a butyric acid moiety with a ketone functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFWHVOFAVHCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Reactant of Route 3
Reactant of Route 3
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Reactant of Route 4
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Reactant of Route 5
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Reactant of Route 6
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.